molecular formula C27H27FN10O2S B570127 2-[[4-[Ethyl-[2-[[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile CAS No. 113969-08-7

2-[[4-[Ethyl-[2-[[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile

Cat. No.: B570127
CAS No.: 113969-08-7
M. Wt: 574.639
InChI Key: VJRVKJQSLFOEEI-UHFFFAOYSA-N
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Description

2-[[4-[Ethyl-[2-[[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as triazine, diazenyl, and thiophene

Preparation Methods

The synthesis of 2-[[4-[Ethyl-[2-[[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the triazine ring, followed by the introduction of the diazenyl and thiophene groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for cost-effectiveness and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. .

Scientific Research Applications

2-[[4-[Ethyl-[2-[[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-[Ethyl-[2-[[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-[[4-[Ethyl-[2-[[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile include other triazine-based compounds and diazenyl derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

113969-08-7

Molecular Formula

C27H27FN10O2S

Molecular Weight

574.639

IUPAC Name

2-[[4-[ethyl-[2-[[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile

InChI

InChI=1S/C27H27FN10O2S/c1-3-38(14-16-40-27-32-25(28)31-26(33-27)30-13-15-39-2)22-11-9-21(10-12-22)35-37-24-19(18-29)17-23(41-24)36-34-20-7-5-4-6-8-20/h4-12,17H,3,13-16H2,1-2H3,(H,30,31,32,33)

InChI Key

VJRVKJQSLFOEEI-UHFFFAOYSA-N

SMILES

CCN(CCOC1=NC(=NC(=N1)NCCOC)F)C2=CC=C(C=C2)N=NC3=C(C=C(S3)N=NC4=CC=CC=C4)C#N

Origin of Product

United States

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